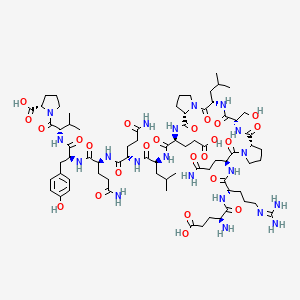
Ridinilazole
Vue d'ensemble
Description
Ridinilazole, auparavant connu sous le nom de SMT19969, est un antibiotique moléculaire de petite taille en cours d’investigation. Il est évalué pour une administration orale afin de traiter l’infection à Clostridioides difficile (ICD). Ce composé est bactéricide contre Clostridioides difficile et supprime la production de toxines bactériennes. C’est un antibiotique à spectre étroit qui présente une activité contre Clostridioides difficile tout en ayant un impact minimal sur les autres flores intestinales normales .
Applications De Recherche Scientifique
Ridinilazole has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of bisbenzimidazole derivatives.
Biology: this compound is studied for its effects on bacterial cell division and toxin production.
Medicine: The primary application is in the treatment of Clostridioides difficile infection. It is being evaluated in clinical trials for its efficacy and safety.
Industry: this compound’s narrow-spectrum activity makes it a candidate for developing targeted antibacterial therapies with minimal impact on beneficial gut flora
Mécanisme D'action
Ridinilazole exerce ses effets en se liant au sillon mineur de l’ADN, ce qui entraîne l’inhibition de la division cellulaire bactérienne. Cette liaison perturbe la fonction normale de l’ADN, empêchant les bactéries de se répliquer et de produire des toxines. Les cibles moléculaires du composé comprennent l’ADN et les protéines associées impliquées dans la division cellulaire .
Composés Similaires :
Vancomycine : Un autre antibiotique utilisé pour traiter l’infection à Clostridioides difficile. Contrairement au this compound, la vancomycine a un spectre d’activité plus large et peut affecter d’autres flores intestinales.
Fidaxomicine : Un antibiotique à spectre étroit similaire au this compound mais avec un mécanisme d’action différent, ciblant l’ARN polymérase.
Métronidazole : Un antibiotique plus ancien utilisé pour l’infection à Clostridioides difficile, avec un spectre d’activité plus large que le this compound.
Unicité : this compound est unique en raison de son activité à spectre étroit, qui cible spécifiquement Clostridioides difficile tout en préservant d’autres bactéries intestinales bénéfiques. Cette propriété réduit la probabilité d’infections récurrentes et minimise la perturbation du microbiome intestinal .
Orientations Futures
Ridinilazole is currently in Phase III clinical trials . The FDA and Summit discussed a possible pathway to advance this compound forward with the goal of achieving marketing authorization . This pathway would likely involve at least one additional clinical trial . The results from the current Phase III clinical trial are planned to be shared at IDWeek 2022, a major medical conference .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse du ridinilazole implique la formation d’un noyau bisbenzimidazole. La voie synthétique comprend généralement la condensation de diamines appropriées avec des aldéhydes en conditions acides pour former les cycles benzimidazole. Les conditions de réaction impliquent souvent un chauffage et l’utilisation de solvants tels que l’éthanol ou le méthanol.
Méthodes de Production Industrielle : La production industrielle de this compound peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Le processus comprend des étapes de purification pour garantir l’élimination des impuretés et la production d’un composé de haute pureté. Des techniques telles que la cristallisation et la chromatographie sont couramment utilisées dans le processus de purification .
Analyse Des Réactions Chimiques
Types de Réactions : Ridinilazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les cycles benzimidazole.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent potentiellement améliorer ses propriétés antibactériennes .
4. Applications de la Recherche Scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés bisbenzimidazole.
Biologie : this compound est étudié pour ses effets sur la division cellulaire bactérienne et la production de toxines.
Médecine : L’application principale est le traitement de l’infection à Clostridioides difficile. Il est évalué dans des essais cliniques pour son efficacité et sa sécurité.
Industrie : L’activité à spectre étroit du this compound en fait un candidat pour le développement de thérapies antibactériennes ciblées avec un impact minimal sur la flore intestinale bénéfique
Comparaison Avec Des Composés Similaires
Vancomycin: Another antibiotic used to treat Clostridioides difficile infection. Unlike ridinilazole, vancomycin has a broader spectrum of activity and can impact other gut flora.
Fidaxomicin: A narrow-spectrum antibiotic similar to this compound but with a different mechanism of action, targeting RNA polymerase.
Metronidazole: An older antibiotic used for Clostridioides difficile infection, with a broader spectrum of activity compared to this compound.
Uniqueness: this compound is unique due to its narrow-spectrum activity, which specifically targets Clostridioides difficile while preserving other beneficial gut bacteria. This property reduces the likelihood of recurrent infections and minimizes the disruption of the gut microbiome .
Propriétés
IUPAC Name |
2-pyridin-4-yl-6-(2-pyridin-4-yl-3H-benzimidazol-5-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6/c1-3-19-21(29-23(27-19)15-5-9-25-10-6-15)13-17(1)18-2-4-20-22(14-18)30-24(28-20)16-7-11-26-12-8-16/h1-14H,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQFBTAJFNVZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(N4)C5=CC=NC=C5)NC(=N2)C6=CC=NC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028337 | |
| Record name | Ridinilazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308362-25-6 | |
| Record name | 2,2′-Di-4-pyridinyl-5,5′-bi-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308362-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ridinilazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308362256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ridinilazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ridinilazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2â??-Bis(4-pyridyl)-3H,3â??H-5,5â??-bibenzimidazole Tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIDINILAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06DX01190R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















